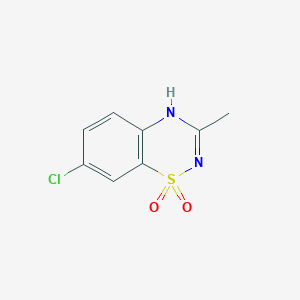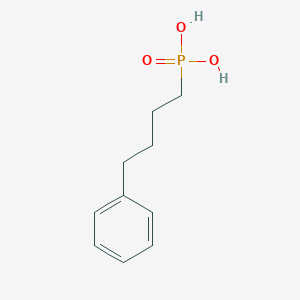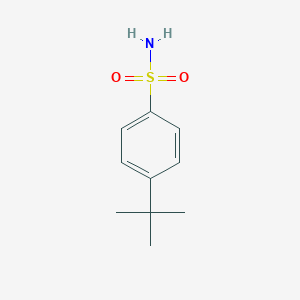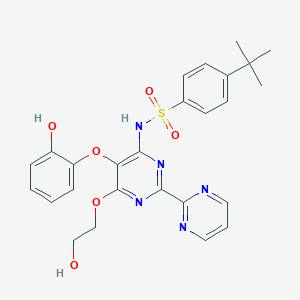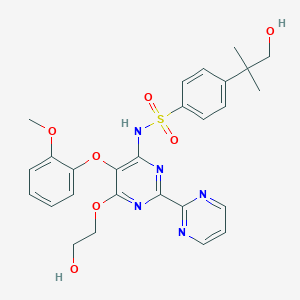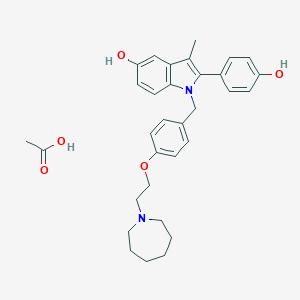
巴塞多昔芬乙酸酯
概述
描述
Bazedoxifene acetate is an oral, nonsteroidal selective estrogen receptor modulator (SERM) with IC50s of 23 nM and 99 nM for ERα and ERβ, respectively . It is primarily used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .
Synthesis Analysis
Bazedoxifene acetate was synthesized via ten steps. The side chain was obtained by condensation, reduction, and chlorination starting from p-hydroxybenzaldehyde and 2-(hexamethyleneimino)ethyl chloride hydrochloride .Molecular Structure Analysis
Bazedoxifene acetate has a molecular formula of C32H38N2O5 and a molecular weight of 530.7 g/mol . It contains an indole-based core binding domain that binds with high affinity to estrogen receptors .Chemical Reactions Analysis
Bazedoxifene acetate binds to estrogen receptor-α with an IC50 of 26 nM, an affinity similar to that of raloxifene . It does not stimulate the proliferation of MCF-7 cells but inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM .Physical And Chemical Properties Analysis
A stability-indicating reversed-phase high-performance liquid chromatography method was developed for the quantitative determination of bazedoxifene acetate (BAZ) drug substance in the presence of its impurities and degradation products .科学研究应用
Osteoporosis Prevention
Bazedoxifene acetate is approved by the U.S. FDA as part of the combination drug Duavee for the prevention of postmenopausal osteoporosis. It represents a new treatment option with potential for fewer uterine and vasomotor effects than other selective estrogen receptor modulators (SERMs) used in clinical practice .
Cancer Research
It is being studied for its efficacy in the treatment of breast cancer due to its dual functionality as a SERM, acting as a partial estrogen receptor agonist to preserve bone density and as an estrogen receptor antagonist in breast tissue . Additionally, its effects on medulloblastoma cells are under investigation, particularly its ability to inhibit the interleukin-6 (IL-6)/IL-6R/glycoprotein 130 pathway .
Central Nervous System Injuries
In research related to central nervous system injuries, Bazedoxifene acetate has shown promise in neuroprotection by suppressing the inflammatory response and promoting remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
作用机制
Target of Action
Bazedoxifene acetate primarily targets the estrogen receptors (ERs) . It is a third-generation selective estrogen receptor modulator (SERM) that selectively affects the uterus, breast tissue, bone metabolism, and lipid metabolism by antagonizing or enhancing estrogens in the estrogen receptor in the tissue .
Mode of Action
Bazedoxifene acetate acts as both an estrogen-receptor agonist and/or antagonist , depending upon the cell and tissue type and target genes . It binds to estrogen receptor-α with an IC50 of 26 nM, similar to that of raloxifene, but lower affinity than 17-β estradiol .
Biochemical Pathways
It is known that it can decrease bone resorption and reduce biochemical markers of bone turnover to the premenopausal range . It has also been shown to suppress the inflammatory response and enhance oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
Pharmacokinetics
A study conducted on healthy korean male volunteers showed that the peak concentrations (cmax) of bazedoxifene were achieved at around 3191 ± 1080 ng/mL, and the areas under the plasma concentration‐time curve from 0 to the last measurable concentration (AUClast) were 44697 ± 21168 ng∙h/mL .
Result of Action
Bazedoxifene acetate has been shown to have two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It also has antiproliferative effects in cases of breast cancer or uterine carcinoma/endometrial hyperplasia .
Action Environment
It is known that bazedoxifene acetate is used clinically to treat postmenopausal osteoporosis , suggesting that its efficacy may be influenced by hormonal levels in the body.
未来方向
Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Additional investigations are necessary to comprehensively assess the impact of Bazedoxifene on breast cancer cells .
属性
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
| Record name | Bazedoxifene acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene acetate | |
CAS RN |
198481-33-3 | |
| Record name | Bazedoxifene acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAZEDOXIFENE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of BZA binding to ERs?
A: BZA's downstream effects vary depending on the tissue. In bone, it acts as an agonist, increasing bone mineral density and strength. [, ] In breast tissue, it acts as an antagonist, inhibiting estrogen-induced proliferation and reducing the risk of breast cancer. [, ] BZA also exhibits antagonistic effects in the uterus, minimizing endometrial stimulation and reducing the risk of endometrial hyperplasia. [, ]
Q2: What is the molecular formula and weight of BZA?
A2: The molecular formula of BZA is C30H35N2O4, and its molecular weight is 487.6 g/mol. [Information not found in provided abstracts. This information would come from a drug database or chemical handbook.]
Q3: Is there spectroscopic data available for BZA?
A: Yes, spectroscopic characterization data including powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry has been used to identify and characterize different polymorphic forms of BZA. [, ]
Q4: What is known about the stability of BZA in different formulations?
A: Research suggests that incorporating BZA into solid dispersions with polymers like polyvinylpyrrolidone, poloxamers, or polyethylene glycols can improve its dissolution rate and bioavailability. [] The stability of BZA can be enhanced by formulating it with excipients like polyethylene glycol 6000-8000 and Vitamin E TPGS. []
Q5: Are there stability-indicating analytical methods for BZA?
A: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of BZA in the presence of its impurities and degradation products. [] This method utilizes an X-terra RP-18 column with a gradient elution and UV detection at 220 nm. []
Q6: What is the pharmacokinetic profile of BZA?
A: BZA demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. [, ] Studies in healthy Korean male volunteers revealed that two different 20 mg BZA tablet formulations exhibited comparable pharmacokinetic profiles. []
Q7: How does BZA's pharmacokinetic profile influence its dosing regimen?
A: The long half-life of BZA allows for once-daily dosing. [, ]
Q8: What in vitro models have been used to study BZA's anticancer activity?
A: Studies utilizing breast cancer cell lines like T-47D and MCF-7 have shown that BZA can reduce the levels of ERα and BRCA1 proteins, suggesting its potential as an anti-cancer agent. []
Q9: Has BZA shown efficacy in preclinical models of osteoporosis?
A: Yes, BZA has been shown to increase bone mineral density and bone strength in ovariectomized rat models of osteoporosis. [] Additionally, in a preclinical monkey model of postmenopausal osteoporosis, BZA effectively prevented bone loss and reduced bone turnover markers. []
Q10: Are there any preclinical models demonstrating BZA's effects on atherosclerosis?
A: In a long-term study using surgically postmenopausal monkeys fed an atherogenic diet, BZA showed no adverse effects on cerebral artery atherosclerosis and did not diminish the beneficial effects of CEE on common carotid artery atherosclerosis. []
Q11: What is the safety profile of BZA?
A: BZA has a favorable safety profile. [] In preclinical studies, BZA did not stimulate the endometrium or breast tissue, indicating a lower risk of uterine or breast cancer compared with some other SERMs. [, ]
Q12: Were there any adverse effects observed in preclinical studies of BZA?
A: In a 2-year rat carcinogenicity study, BZA caused an increase in benign ovarian tumors. [] This effect was attributed to BZA's ability to increase estradiol and luteinizing hormone levels, suggesting inhibition of the negative feedback loop of estrogen on gonadotropins. []
Q13: Are there any specific drug delivery strategies being explored for BZA?
A: Proniosomes, which are specialized drug delivery systems, are being investigated for their potential to improve the oral bioavailability of BZA. [, ]
Q14: What analytical techniques are employed to study BZA?
A: Several analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy, are used to characterize, quantify, and monitor BZA. [, ]
Q15: Is there any information available regarding the environmental impact of BZA?
A: BZA is considered an endocrine-active pharmaceutical with the potential to impact aquatic organisms. [] Its estrogenic and anti-estrogenic activities have been assessed using in vitro and in silico methods to predict its environmental risk. []
Q16: How does the dissolution rate of BZA affect its bioavailability?
A: The low aqueous solubility of BZA can limit its dissolution rate and consequently affect its oral bioavailability. [, ] Formulating BZA as a solid dispersion can enhance its dissolution and, thereby, its bioavailability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


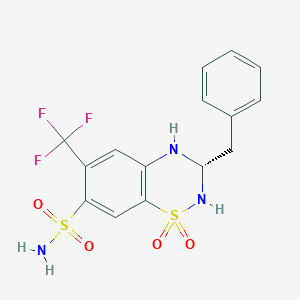
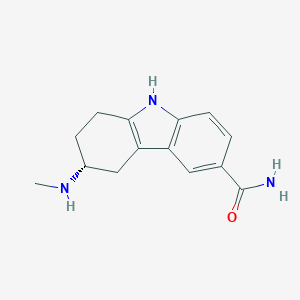
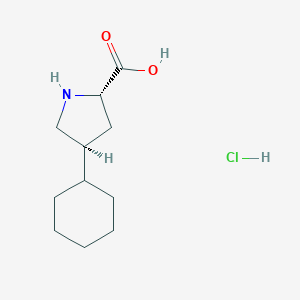
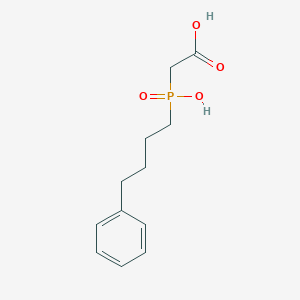
![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
